4-(Chlorocarbonyl)phenyl decanoate

Description

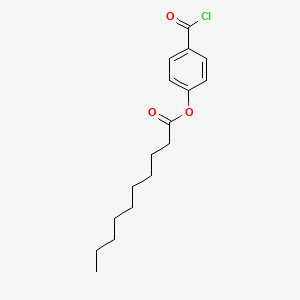

4-(Chlorocarbonyl)phenyl decanoate is an ester compound featuring a phenyl group substituted with a chlorocarbonyl (-COCl) functional group at the para position, esterified with decanoic acid (a 10-carbon fatty acid). Chlorocarbonyl groups are highly reactive, enabling participation in amidation or esterification reactions, while the decanoate ester moiety enhances lipophilicity, a critical feature in prodrug design for sustained drug release .

Properties

CAS No. |

61097-00-5 |

|---|---|

Molecular Formula |

C17H23ClO3 |

Molecular Weight |

310.8 g/mol |

IUPAC Name |

(4-carbonochloridoylphenyl) decanoate |

InChI |

InChI=1S/C17H23ClO3/c1-2-3-4-5-6-7-8-9-16(19)21-15-12-10-14(11-13-15)17(18)20/h10-13H,2-9H2,1H3 |

InChI Key |

ZRWOHONCJGCUOE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The following compounds share structural or functional similarities with 4-(Chlorocarbonyl)phenyl decanoate:

Physicochemical and Pharmacological Properties

- Reactivity: The chlorocarbonyl group in Methyl 4-(chlorocarbonyl)benzoate facilitates nucleophilic substitution, making it useful in polymer and nanocomposite synthesis (e.g., surface modification of nanosilica ). In contrast, Haloperidol Decanoate’s decanoate ester hydrolyzes slowly in vivo, enabling sustained release over weeks .

- Lipophilicity: Decanoate esters (e.g., Haloperidol, Zuclopenthixol) exhibit logP values >5, enhancing depot formation in muscle tissue. Chlorocarbonyl-containing compounds like Methyl 4-(chlorocarbonyl)benzoate are less lipophilic (logP ~2.5) due to their smaller ester groups .

- Stability: Chlorocarbonyl derivatives are moisture-sensitive, requiring anhydrous handling . Pharmaceutical decanoate esters are stabilized by fatty acid chains, resisting rapid enzymatic degradation .

Research Findings and Challenges

- Synthetic Challenges: Decanoate esterification of complex molecules (e.g., Haloperidol) requires precise control to avoid impurities like Haloperidol Decanoate EP Impurity D, a dimeric byproduct .

- Thermal Properties: Chlorocarbonyl-modified nanosilica increases the glass transition temperature (Tg) of bismaleimide composites by 15–20°C, demonstrating enhanced thermal stability .

- Regulatory Considerations: Impurities in decanoate prodrugs must be tightly controlled (<0.1% per ICH guidelines), necessitating advanced analytical methods for detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.